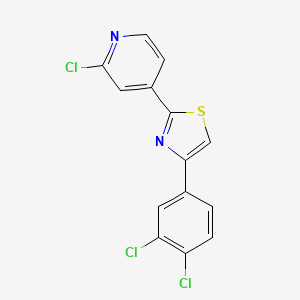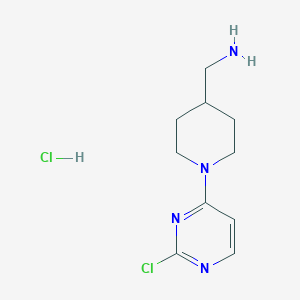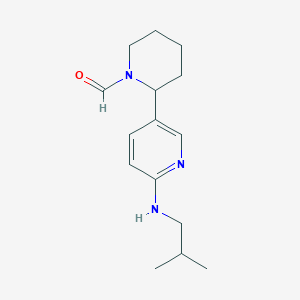
2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Isobutylamino)pyridin-3-yl)piperidin-1-carbaldehyd ist eine komplexe organische Verbindung, die zur Klasse der Piperidinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Piperidinrings, eines Pyridinrings und einer Isobutylaminogruppe aus. Sie wird aufgrund ihrer einzigartigen chemischen Eigenschaften und möglichen biologischen Aktivitäten in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-(Isobutylamino)pyridin-3-yl)piperidin-1-carbaldehyd beinhaltet in der Regel mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Kondensation von Malononitril, Isatin, Cyanoacetohydrazid und Piperidin in einem wässrigen oder ethanolischen Medium bei Raumtemperatur. Diese Reaktion liefert das gewünschte Piperidinderivat mit hoher Effizienz und Reinheit .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute verbessern und die Produktionskosten senken. Die Wahl der Lösungsmittel und Katalysatoren ist entscheidend, um die Skalierbarkeit und die ökologische Nachhaltigkeit des Prozesses zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(6-(Isobutylamino)pyridin-3-yl)piperidin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Aldehydgruppe in einen Alkohol umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind:
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(6-(Isobutylamino)pyridin-3-yl)piperidin-1-carbaldehyd hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(6-(Isobutylamino)pyridin-3-yl)piperidin-1-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen werden noch untersucht, aber es wird angenommen, dass es mit Proteinen interagiert, die an der Zellsignalisierung und dem Stoffwechsel beteiligt sind .
Wissenschaftliche Forschungsanwendungen
2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(6-(Isobutylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidinderivate: Diese Verbindungen teilen eine ähnliche stickstoffhaltige Ringstruktur und werden in verschiedenen medizinischen Anwendungen verwendet.
Piperidinderivate: Andere Piperidin-basierte Verbindungen zeigen ebenfalls signifikante biologische Aktivitäten und werden in der Medikamentenentwicklung weit verbreitet eingesetzt.
Einzigartigkeit
2-(6-(Isobutylamino)pyridin-3-yl)piperidin-1-carbaldehyd ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm eine einzigartige chemische Reaktivität und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-[6-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-12(2)9-16-15-7-6-13(10-17-15)14-5-3-4-8-18(14)11-19/h6-7,10-12,14H,3-5,8-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
UMZAZBOIKAPZFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=NC=C(C=C1)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


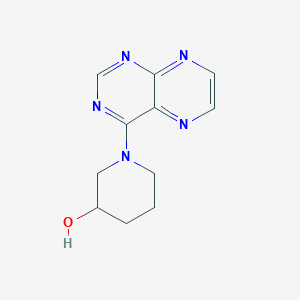


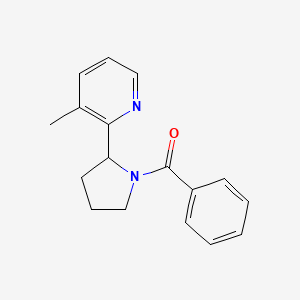
![2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B11800049.png)

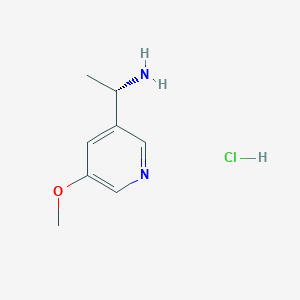
![1-(3-Chloro-4-fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800066.png)



